molecular formula C17H26N2O3 B8732170 N-decyl-4-nitrobenzamide CAS No. 64026-19-3

N-decyl-4-nitrobenzamide

Cat. No.: B8732170
CAS No.: 64026-19-3
M. Wt: 306.4 g/mol
InChI Key: ZHJCYIYHOOGPQR-UHFFFAOYSA-N
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Description

N-decyl-4-nitrobenzamide (CAS 64026-19-3, EC 445-880-0) is an aromatic amide derivative characterized by a decyl chain attached to the nitrogen of a 4-nitrobenzamide moiety. It is regulated under EU Regulation (CE) No. 790/2009, classified with hazard code R53 ("may cause long-term adverse effects in the aquatic environment") . Its structure combines lipophilic (decyl chain) and electron-deficient (nitro group) regions, influencing its solubility and reactivity.

Properties

CAS No.

64026-19-3

Molecular Formula

C17H26N2O3

Molecular Weight

306.4 g/mol

IUPAC Name

N-decyl-4-nitrobenzamide

InChI

InChI=1S/C17H26N2O3/c1-2-3-4-5-6-7-8-9-14-18-17(20)15-10-12-16(13-11-15)19(21)22/h10-13H,2-9,14H2,1H3,(H,18,20)

InChI Key

ZHJCYIYHOOGPQR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCNC(=O)C1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

N-(3-Chlorophenethyl)-4-nitrobenzamide

  • Structure : Features a 3-chlorophenethyl group instead of a decyl chain.
  • Synthesis : Prepared via reaction of 2-(3-chlorophenyl)ethan-1-amine with 4-nitrobenzoyl chloride, characterized by NMR and mass spectrometry .

N,N-Dimethyl-4-nitrobenzamide

  • Structure : Contains dimethylamine substituents on the nitrogen.
  • Characterization : 1H NMR data confirms the presence of dimethyl groups, which enhance solubility in polar solvents compared to N-decyl-4-nitrobenzamide .

N-(2,2-Diphenylethyl)-4-nitrobenzamide

  • Structure : A bulky diphenylethyl group replaces the decyl chain.
  • Analysis : Characterized by ESI-HRMS and MS/MS fragmentation patterns, indicating stability under high-energy conditions .

Physicochemical and Regulatory Comparison

Property This compound N-(3-Chlorophenethyl)-4-nitrobenzamide N,N-Dimethyl-4-nitrobenzamide
CAS Number 64026-19-3 Not reported Not reported
EC Number 445-880-0 Not reported Not reported
Hazard Classification R53 (Aquatic toxicity) No data No data
Solubility Likely lipophilic Moderate (polar substituents) High (dimethyl groups)
Applications Restricted in consumer goods Bio-functional hybrid Solubility studies

Key Differences and Implications

Substituent Effects: The decyl chain in this compound confers high lipophilicity, making it persistent in environmental matrices, hence its R53 classification . In contrast, polar groups in analogues like N,N-dimethyl-4-nitrobenzamide improve solubility but reduce environmental persistence.

Regulatory Status :

  • This compound is explicitly regulated under EU laws, while structural analogues lack comprehensive hazard assessments, highlighting regulatory gaps .

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